[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate
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Overview
Description
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is a compound that features a piperazine ring substituted with an aminophenyl group and an acetate ester. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.
Aryl Piperazines: These compounds also feature a piperazine ring substituted with aromatic groups and are known for their pharmacological properties.
Uniqueness
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C18H21N3O2/c1-14(22)23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-13,19H2,1H3 |
InChI Key |
MNBSTKZBQBRJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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